N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide
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Description
N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C13H15F3N2O5S2 and its molecular weight is 400.4g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolic Pathways and Chemical Reactions
Metabolism of Aromatic Amines : Aromatic amines undergo metabolism through N-acetylation and N-hydroxylation to form hydroxamic acids, which can then be conjugated to generate N,O-sulfonate and N,O-glucuronide conjugates. The study by Mulder and Meerman (1983) discusses the role of N,O-sulfonates in generating reactive intermediates crucial for covalent binding to proteins and DNA, highlighting the importance of sulfation pathways in chemical carcinogenesis of aromatic amines (Mulder & Meerman, 1983).
Chemical Synthesis Techniques : Orlova et al. (2009) describe an efficient method for regenerating the 5-acetamido group of a neuraminic acid aryl glycoside, employing (diethyl-amino)sulfur trifluoride (DAST) and methanol. This process underscores the chemical versatility and potential utility in synthesizing complex molecules for research purposes (Orlova et al., 2009).
Reaction with Alkynes : The study by Benati, Montevecchi, and Spagnolo (1987) explores the reaction of 4′-nitrobenzenesulphenanilide and its N-methyl derivative with alkynes in the presence of boron trifluoride-diethyl ether, leading to the formation of β-acetamidinovinyl sulphides. This reaction mechanism could have implications for synthesizing structurally novel compounds for research and development (Benati et al., 1987).
Antimicrobial Studies
- Antimicrobial Activity : Chaudhari et al. (2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives and systematically analyzed them against Methicillin-Resistant Staphylococcus aureus (MRSA), demonstrating the potential for chemical compounds to serve as bases for developing new antimicrobial agents (Chaudhari et al., 2020).
Properties
IUPAC Name |
N,N-diethyl-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O5S2/c1-3-17(4-2)12(19)8-24-11-6-5-9(7-10(11)18(20)21)25(22,23)13(14,15)16/h5-7H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPBKJLZHXFBFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.